molecular formula C9H17NO4 B13746268 6-[(2-Carboxyethyl)amino]hexanoic acid CAS No. 4383-91-9

6-[(2-Carboxyethyl)amino]hexanoic acid

Cat. No.: B13746268
CAS No.: 4383-91-9
M. Wt: 203.24 g/mol
InChI Key: BARXJSHSPNGZRP-UHFFFAOYSA-N
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Description

6-[(2-Carboxyethyl)amino]hexanoic acid is an organic compound that belongs to the class of alpha amino acids It is a derivative of lysine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Carboxyethyl)amino]hexanoic acid can be achieved through several methods. One common approach involves the reaction of tert-butyl N-tert-butylcarbonyl-L-lysinate hydrochloride with tert-butyl acrylate in the presence of dichloromethane and triethylamine. The reaction mixture is shaken for 16 hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Carboxyethyl)amino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include carboxylic acids, amine derivatives, and substituted amino acids. These products have various applications in chemical synthesis and research.

Scientific Research Applications

6-[(2-Carboxyethyl)amino]hexanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(2-Carboxyethyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition can affect various biochemical processes, including fibrinolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Carboxyethyl)amino]hexanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.

Properties

CAS No.

4383-91-9

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

6-(2-carboxyethylamino)hexanoic acid

InChI

InChI=1S/C9H17NO4/c11-8(12)4-2-1-3-6-10-7-5-9(13)14/h10H,1-7H2,(H,11,12)(H,13,14)

InChI Key

BARXJSHSPNGZRP-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNCCC(=O)O

Origin of Product

United States

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